N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a dioxido-dihydrothiophene ring and a methoxy-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Dioxido-Dihydrothiophene Ring: This can be achieved through the oxidation of a thiophene derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.
Acetamide Formation: The methoxy-acetamide moiety is introduced through an acylation reaction. This involves reacting the dioxido-dihydrothiophene intermediate with methoxyacetyl chloride in the presence of a base such as triethylamine.
Coupling with p-Toluidine: The final step involves coupling the intermediate with p-toluidine under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido groups, potentially altering the compound’s reactivity and properties.
Substitution: The methoxy and p-tolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its ability to interact with specific biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.
Industry
In industry, the compound’s properties may be exploited for the development of new materials, such as polymers or coatings, with specific desired characteristics. Its reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The dioxido-dihydrothiophene ring and methoxy-acetamide moiety are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenyl-N-(p-tolyl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide
Uniqueness
Compared to similar compounds, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural difference may result in distinct pharmacological profiles and applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-11-3-5-12(6-4-11)15(14(16)9-19-2)13-7-8-20(17,18)10-13/h3-8,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKKQXNVDCPVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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